molecular formula C14H18O2 B14839249 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde

2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde

Katalognummer: B14839249
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: RICDFSIZSMFJGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is an organic compound with a unique structure that combines a cyclohexylmethyl group and a hydroxybenzaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde typically involves the reaction of cyclohexylmethyl bromide with 3-hydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid.

    Reduction: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with biomolecules, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
  • 2-(Cyclohexylmethyl)-3-methoxybenzaldehyde
  • 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid

Uniqueness

2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-3-hydroxybenzaldehyde

InChI

InChI=1S/C14H18O2/c15-10-12-7-4-8-14(16)13(12)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2

InChI-Schlüssel

RICDFSIZSMFJGP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C=CC=C2O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.